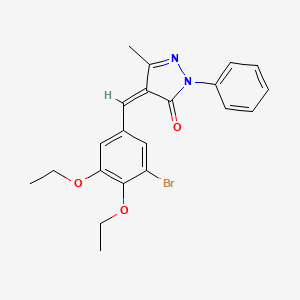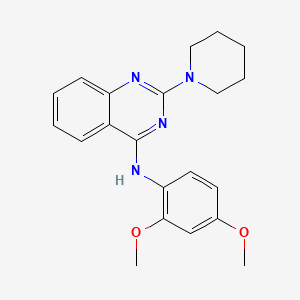![molecular formula C21H16ClFN2O3 B3512734 2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B3512734.png)
2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Vue d'ensemble
Description
2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chlorinated naphthoquinone core, a fluorobenzoyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chlorine Atom: Chlorination of the naphthoquinone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Addition of the Fluorobenzoyl Group: The fluorobenzoyl group is attached using acylation reactions with reagents like 4-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoquinone core.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthoquinone core can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The piperazine ring and fluorobenzoyl group may enhance its binding affinity to certain biological targets, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the naphthoquinone core and piperazine ring.
2-Chloro-4-fluoronaphthoquinone: Similar naphthoquinone core but lacks the piperazine ring and fluorobenzoyl group.
4-Fluorobenzoylpiperazine: Contains the piperazine ring and fluorobenzoyl group but lacks the naphthoquinone core.
Uniqueness
2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the naphthoquinone core, piperazine ring, and fluorobenzoyl group makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
2-chloro-3-[4-(4-fluorobenzoyl)piperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-17-18(20(27)16-4-2-1-3-15(16)19(17)26)24-9-11-25(12-10-24)21(28)13-5-7-14(23)8-6-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQDSIHGYWSLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID](/img/structure/B3512658.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3512668.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B3512673.png)
![(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3512677.png)
![ETHYL 2-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3512678.png)
![3,3-dimethyl-2-oxobutyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B3512694.png)
![3,4-dimethoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3512719.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3512726.png)
![(5E)-5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3512728.png)
![2-chloro-3-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]naphthoquinone](/img/structure/B3512742.png)
![2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-3-CHLORO-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B3512750.png)
![2-[(5-bromo-2-thienyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3512757.png)

